molecular formula C13H19FN2 B1286647 2-(Azepan-1-ylmethyl)-4-fluoroaniline CAS No. 55412-64-1

2-(Azepan-1-ylmethyl)-4-fluoroaniline

Cat. No.: B1286647
CAS No.: 55412-64-1
M. Wt: 222.3 g/mol
InChI Key: APZBLIZCQUVVIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Azepan-1-ylmethyl)-4-fluoroaniline is an organic compound that features a fluorine atom attached to an aniline ring, with an azepane group linked via a methylene bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Azepan-1-ylmethyl)-4-fluoroaniline typically involves the reaction of 4-fluoroaniline with azepane in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired product in high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactors where the reactants are combined under controlled conditions. The use of automated systems for monitoring and controlling reaction parameters ensures consistent product quality. Additionally, industrial methods may incorporate advanced purification techniques such as distillation or high-performance liquid chromatography (HPLC) to achieve the required purity levels.

Chemical Reactions Analysis

Types of Reactions

2-(Azepan-1-ylmethyl)-4-fluoroaniline can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amine group or reduce other functional groups present in the molecule.

    Substitution: The fluorine atom on the aniline ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

2-(Azepan-1-ylmethyl)-4-fluoroaniline has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules.

    Industry: Used in the development of new materials and as an intermediate in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(Azepan-1-ylmethyl)-4-fluoroaniline involves its interaction with specific molecular targets. The fluorine atom and azepane group can influence the compound’s binding affinity and selectivity towards these targets. The pathways involved may include inhibition or activation of enzymes, modulation of receptor activity, or interaction with nucleic acids.

Comparison with Similar Compounds

Similar Compounds

    4-(Azepan-1-ylmethyl)aniline: Similar structure but lacks the fluorine atom.

    4-(1-Azepanylmethyl)-2,6-dimethoxyphenol: Contains additional methoxy groups on the phenol ring.

    [2-(1-Azepanylmethyl)phenyl]methanol: Features a hydroxyl group instead of a fluorine atom.

Uniqueness

2-(Azepan-1-ylmethyl)-4-fluoroaniline is unique due to the presence of the fluorine atom, which can significantly alter its chemical reactivity and biological activity compared to similar compounds. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to form hydrogen bonds, making it a valuable molecule for various applications.

Properties

IUPAC Name

2-(azepan-1-ylmethyl)-4-fluoroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19FN2/c14-12-5-6-13(15)11(9-12)10-16-7-3-1-2-4-8-16/h5-6,9H,1-4,7-8,10,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APZBLIZCQUVVIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)CC2=C(C=CC(=C2)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.